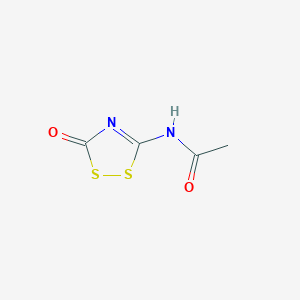

N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

918503-81-8 |

|---|---|

Molecular Formula |

C4H4N2O2S2 |

Molecular Weight |

176.2 g/mol |

IUPAC Name |

N-(5-oxo-1,2,4-dithiazol-3-yl)acetamide |

InChI |

InChI=1S/C4H4N2O2S2/c1-2(7)5-3-6-4(8)10-9-3/h1H3,(H,5,6,7,8) |

InChI Key |

VFQSESWKHSRPJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=O)SS1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for N 3 Oxo 3h 1,2,4 Dithiazol 5 Yl Acetamide

Established Synthetic Routes to the 1,2,4-Dithiazole Core

The synthesis of the 1,2,4-dithiazole ring is a cornerstone of this process. While a direct synthesis of the 5-amino-3-oxo derivative is not extensively documented, a common and well-established precursor, 5-Amino-3H-1,2,4-dithiazole-3-thione, also known as Xanthane Hydride, provides a viable starting point.

Cyclization Reactions in Dithiazole Synthesis

The formation of the 1,2,4-dithiazole ring often relies on cyclization reactions involving appropriate sulfur and nitrogen-containing precursors. Xanthane Hydride, the thione analogue of the desired oxo-precursor, is a readily available starting material. kit.eduempbiotech.comyoudobio.com Its synthesis typically involves the reaction of carbon disulfide with a source of ammonia (B1221849), followed by oxidative cyclization.

A potential, though less documented, pathway to the 3-oxo-1,2,4-dithiazole core could involve the oxidative cyclization of N-thiocarbamoyl compounds. For instance, the reaction of a thiourea (B124793) derivative with an oxidizing agent could theoretically lead to the formation of the dithiazole ring. However, the direct formation of the 5-amino-3-oxo derivative through this method requires further investigation.

A critical step that remains to be fully elucidated in the literature is the conversion of the 3-thione to the 3-oxo functionality. Based on general principles of organic chemistry, this transformation could potentially be achieved through:

Oxidation: Controlled oxidation of the thione group using reagents such as m-chloroperoxybenzoic acid (m-CPBA) or other peroxy acids might yield the desired ketone. The Radziszewski reaction, which involves the oxidative hydrolysis of nitriles to amides, provides a precedent for the oxidation of sulfur-containing heterocycles, although its direct applicability here needs to be experimentally verified. mdpi.com

Hydrolysis: Acid- or base-catalyzed hydrolysis of the thione could provide a route to the corresponding oxo derivative. This approach, however, needs to be carefully controlled to avoid cleavage of the dithiazole ring.

Role of Sulfur and Nitrogen Precursors

The synthesis of the 1,2,4-dithiazole core fundamentally relies on the assembly of a five-membered ring containing two sulfur atoms and one nitrogen atom. Key precursors for the synthesis of Xanthane Hydride include:

| Precursor | Role in Synthesis |

| Carbon disulfide (CS₂) | Provides the C-S-S backbone of the dithiazole ring. |

| Ammonia (NH₃) or an ammonia equivalent | Serves as the nitrogen source for the heterocyclic ring and the exocyclic amino group. |

The following table summarizes the key reagents involved in the synthesis of the thione precursor:

| Reagent | Function |

| Carbon disulfide | Sulfur and carbon source |

| Ammonia | Nitrogen source |

| Oxidizing agent (e.g., hydrogen peroxide) | Facilitates the cyclization reaction |

Functionalization Strategies for the Acetamide (B32628) Moiety

Once the 5-amino-3-oxo-3H-1,2,4-dithiazole precursor is obtained, the final step involves the introduction of the acetamide group. This is typically achieved through N-acylation of the exocyclic amino group.

N-Acylation Approaches

The N-acylation of the 5-amino-3-oxo-1,2,4-dithiazole can be accomplished using standard acetylating agents. The choice of reagent and reaction conditions can influence the yield and purity of the final product.

| Acetylating Agent | Catalyst/Conditions | Notes |

| Acetic Anhydride | Can be performed neat or in a solvent like DMF. May be catalyzed by a mild base. | A common and effective reagent. The reaction with 5-amino-1H- kit.eduempbiotech.comresearchgate.nettriazole has been shown to be selective and rapid in DMF. nih.gov |

| Acetyl Chloride | Typically requires a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. | A highly reactive acetylating agent. Its use in aqueous media has been demonstrated for the acetylation of primary amines. |

Protecting Group Chemistry in Synthesis

Protecting groups can be crucial in multi-step syntheses to prevent unwanted side reactions. youdobio.comresearchgate.net In the synthesis of N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide, the primary amino group might require protection, especially if the conversion of the thione to the oxo group involves harsh conditions that could also affect the amine.

Common protecting groups for amines include:

| Protecting Group | Introduction Reagent | Removal Conditions |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., trifluoroacetic acid) |

| Cbz (Carboxybenzyl) | Benzyl chloroformate | Hydrogenolysis (H₂/Pd-C) |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine) |

The use of a protecting group would add two steps to the synthesis (protection and deprotection), so a direct acylation of the unprotected amine is generally preferred if feasible.

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound involves careful consideration of reaction conditions for both the formation of the heterocyclic core and the subsequent N-acylation.

For the synthesis of the 1,2,4-dithiazole core , key parameters to optimize include:

Reaction Temperature: Controlling the temperature during cyclization can minimize side product formation.

Stoichiometry of Reagents: Precise control over the molar ratios of the sulfur and nitrogen precursors is essential for maximizing the yield of the desired heterocycle.

Choice of Oxidant: The nature and concentration of the oxidizing agent can significantly impact the efficiency of the cyclization step.

For the N-acylation step , optimization can be achieved by:

Choice of Acetylating Agent and Catalyst: As outlined in the table above, the reactivity of the acetylating agent and the use of a suitable catalyst can be tailored to the specific substrate.

Solvent: The choice of solvent can influence reaction rates and product solubility, aiding in purification.

Reaction Time and Temperature: Monitoring the reaction progress (e.g., by TLC or HPLC) allows for determining the optimal reaction time to maximize product formation while minimizing degradation.

Purification of the final product can be achieved through standard techniques such as recrystallization or column chromatography to obtain this compound of high purity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical consideration for developing sustainable and environmentally responsible chemical processes. While specific green synthetic protocols for this exact molecule are not extensively documented, the broader field of heterocyclic chemistry, particularly the synthesis of thiadiazoles and related scaffolds, offers valuable insights into potential green strategies. mdpi.comnanobioletters.comresearchgate.netbohrium.com

The core tenets of green chemistry that can be applied to the synthesis of this compound include the use of safer solvents, the development of catalytic reactions, energy efficiency, and waste reduction.

Catalytic Approaches and Alternative Energy Sources:

A significant advancement in green synthesis is the use of catalytic methods to replace stoichiometric reagents, which often generate substantial waste. For the synthesis of related thiazole (B1198619) scaffolds, researchers have successfully employed reusable nanoparticles, such as NiFe2O4, as catalysts in one-pot, multicomponent reactions. nih.gov These reactions can often be carried out in more environmentally friendly solvent systems, like ethanol-water mixtures, and may proceed efficiently at moderate temperatures. nih.gov

Furthermore, the use of alternative energy sources like microwave irradiation and ultrasonication has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various thiadiazole derivatives. nanobioletters.com These techniques offer a greener alternative to conventional heating methods.

Safer Solvents and Reagents:

A key aspect of green chemistry is the replacement of hazardous organic solvents with safer alternatives. Water, ethanol, and ionic liquids are increasingly being explored as reaction media for the synthesis of heterocyclic compounds. mdpi.com For the acetylation step, which is crucial for the formation of the final product, green methods such as using acetyl chloride in a brine solution have been developed for primary amines. nih.gov This approach avoids the use of volatile and often toxic organic solvents.

Atom Economy and Waste Reduction:

One-pot synthesis and multicomponent reactions are particularly attractive from a green chemistry perspective as they can significantly improve atom economy by incorporating multiple starting materials into the final product in a single step, thereby reducing the number of synthetic steps and the amount of waste generated.

While a dedicated green synthesis pathway for this compound is yet to be fully established, the principles and methodologies applied to the synthesis of structurally similar compounds provide a clear roadmap for future research and development in this area. The focus will likely be on combining catalytic systems with benign solvents and energy-efficient reaction conditions to create a truly sustainable synthetic route.

Chemical Reactivity and Transformation Pathways of N 3 Oxo 3h 1,2,4 Dithiazol 5 Yl Acetamide

Ring-Opening and Cycloreversion Reactions of the Dithiazole Core

The 1,2,4-dithiazole ring in N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide is characterized by its susceptibility to ring-opening and cycloreversion reactions. This reactivity stems from the inherent weakness of the S-S and N-S bonds, as well as the electrophilic nature of the carbon and sulfur atoms within the ring.

Nucleophilic Attack on the Dithiazole Ring System

The 1,2,4-dithiazole nucleus is electron-deficient and, therefore, prone to attack by nucleophiles. Studies on related 1,2,4-dithiazole-5-ones and 5-thiones have demonstrated their efficacy as sulfurizing agents for phosphines, a reaction that proceeds via nucleophilic attack of the phosphorus atom on one of the ring sulfur atoms. rsc.org This suggests that the sulfur atom adjacent to the carbonyl group (S2) in this compound is a likely site for initial nucleophilic interaction.

The reaction pathway is believed to involve a rate-limiting initial nucleophilic attack at the sulfur, leading to the formation of a transient phosphonium (B103445) intermediate. This intermediate then collapses, resulting in the transfer of a sulfur atom and the fragmentation of the dithiazole ring to form an isocyanate species. rsc.org A similar mechanism can be postulated for the reaction of this compound with various nucleophiles.

For instance, soft nucleophiles like phosphines or thiols are expected to readily attack the S2 sulfur, initiating ring cleavage. Harder nucleophiles, such as amines or hydroxide (B78521) ions, could potentially attack the carbonyl carbon (C3) or the C5 carbon, which is activated by the adjacent nitrogen and sulfur atoms. Attack at C5 would be analogous to the observed reactivity of 5-amino-1,2,4-thiadiazoles. organic-chemistry.org Ring-opening of the related 1,2,3-dithiazole system is also initiated by nucleophilic attack, often leading to disulfide intermediates that can undergo further transformations. nih.gov

Table 1: Postulated Nucleophilic Ring-Opening Reactions

| Nucleophile | Proposed Site of Attack | Potential Products |

|---|---|---|

| Phosphines (e.g., PPh₃) | S2 | Phosphine sulfide, N-acetylisocyanate |

| Thiols (R-SH) | S2 | Disulfides, N-acetylthiocarbamate derivatives |

| Amines (R-NH₂) | C3 or C5 | Urea derivatives, substituted aminothiazoles |

Electrophilic Interactions and Transformations

The electron-deficient nature of the 1,2,4-dithiazole ring generally makes it unreactive towards electrophilic substitution reactions. The lone pairs on the nitrogen and sulfur atoms are significantly delocalized, reducing their availability for attack by electrophiles. However, protonation at the N4 nitrogen or the exocyclic amide nitrogen can occur in the presence of strong acids. Such protonation would further activate the ring towards nucleophilic attack. While direct electrophilic attack on the ring is unlikely, reactions involving superelectrophilic activation conditions have been shown to induce transformations in related oxadiazole systems, suggesting that under harsh conditions, the dithiazole ring might undergo complex rearrangements. rsc.org

Reactions Involving the Acetamide (B32628) Side Chain

The acetamide side chain of this compound exhibits reactivity typical of N-acylamino compounds. The primary reactions involving this moiety are hydrolysis and derivatization at the amide nitrogen.

Under acidic or basic conditions, the acetamide group can be hydrolyzed to yield 5-amino-3H-1,2,4-dithiazol-3-one and acetic acid. The ease of this hydrolysis will depend on the stability of the dithiazole ring under the reaction conditions. Given the susceptibility of the ring to nucleophilic attack, particularly under basic conditions, competing ring-opening reactions are a significant possibility.

The amide nitrogen, after deprotonation with a suitable base, can act as a nucleophile. This would allow for N-alkylation or N-acylation reactions, providing a route to further functionalized derivatives. However, the basicity of the amide nitrogen is relatively low due to the electron-withdrawing nature of both the acetyl group and the dithiazole ring.

Stability under Varied Chemical Conditions and Degradation Pathways

The stability of this compound is a critical factor in its handling and application. Based on the reactivity profile, the compound is expected to be sensitive to nucleophilic reagents and strong bases, which can induce ring-opening degradation pathways. The primary degradation route under these conditions would likely involve the cleavage of the S-S and/or N-S bonds of the dithiazole ring.

Thermally, the compound may undergo cycloreversion reactions, although the temperatures required for such processes are likely to be high.

Derivatization Reactions for Library Generation

The generation of a library of derivatives based on the this compound scaffold can be envisioned through reactions targeting either the dithiazole ring or the acetamide side chain. However, the most versatile approaches for creating structural diversity often involve the functionalization of the core heterocyclic ring.

C-H Functionalization Strategies

Direct C-H functionalization of the 1,2,4-dithiazole ring presents a significant challenge due to its electron-deficient nature. Such rings are generally poor substrates for electrophilic aromatic substitution. However, modern cross-coupling methodologies have enabled the C-H functionalization of a wide range of heterocycles, including electron-deficient ones.

Strategies involving transition-metal catalysis, particularly with palladium or silver, could potentially be employed. ucl.ac.uk These methods often proceed via a concerted metalation-deprotonation mechanism. For the this compound scaffold, the most likely site for C-H activation would be any available positions on the dithiazole ring, although there are no C-H bonds directly on the specified ring structure. If substituents with C-H bonds were present at the C3 or on the nitrogen of the acetamide group, these could be potential sites for functionalization.

Given the lack of C-H bonds on the parent ring, derivatization would more practically be achieved through the initial synthesis of a substituted dithiazole core, followed by elaboration.

Heteroatom Modification and Substitution

The chemical behavior of this compound is significantly influenced by the presence of nitrogen and sulfur atoms within its heterocyclic core and acetamide side chain. These heteroatoms are key sites for various chemical transformations, including substitution and ring-opening reactions, which are critical for the development of novel derivatives and for understanding the compound's role as a synthon in organic chemistry.

The reactivity of the 1,2,4-dithiazole ring is of particular interest. The sulfur atoms in the ring are known to be susceptible to nucleophilic attack, a characteristic that has been exploited in the application of related 1,2,4-dithiazole derivatives as sulfurizing agents. For instance, studies on 3-substituted-1,2,4-dithiazole-5-ones and 5-thiones have demonstrated their efficacy in the sulfurization of phosphorus(III) compounds. rsc.orgresearchgate.net The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom on the sulfur atom at the 2-position of the dithiazole ring. rsc.org This is followed by the cleavage of the S-S bond and subsequent decomposition of the resulting intermediate to yield the sulfurized product and an isocyanate or isothiocyanate species. rsc.org This reactivity highlights the electrophilic nature of the ring sulfur atoms in this compound and their potential to react with various nucleophiles.

Furthermore, the 1,2,4-dithiazole ring can undergo ring-opening reactions when subjected to certain nucleophilic reagents. Research on N-aroyl-1,2,4-dithiazolidine-3,5-diones, which share a similar core structure, has shown that these compounds can act as acyl isocyanate equivalents. figshare.com When treated with amine or alcohol nucleophiles, they undergo a ring-opening process to form N-acylureas and N-acylcarbamates, respectively. figshare.com This suggests that the 1,2,4-dithiazole ring in this compound could be similarly cleaved by nucleophiles, providing a pathway to diverse functionalized products.

Transformations of the 1,2,4-dithiazole ring into other heterocyclic systems have also been documented for analogous structures. For example, the reaction of certain oxazol-5(4H)-ones with phenylhydrazine (B124118) can lead to the formation of 1,2,4-triazin-6(5H)-ones through a ring transformation process. nih.gov While not a direct modification of the heteroatoms within the original ring, this type of reaction demonstrates the potential of the dithiazole framework to serve as a precursor for more complex heterocyclic structures.

The nitrogen atom of the acetamide group also represents a potential site for modification, although this is less explored in the context of the dithiazole ring. In related heterocyclic systems, such as 1,2,4-triazine-3,5(2H,4H)-diones, alkylation at the ring nitrogen atoms has been achieved. rsc.org By analogy, it is conceivable that the exocyclic nitrogen atom in this compound could undergo reactions such as acylation or alkylation under appropriate conditions, leading to a variety of N-substituted derivatives.

Table 1: Examples of Heteroatom Reactivity in 1,2,4-Dithiazole Derivatives and Analogs

| Reactant(s) | Reagent/Conditions | Product(s) | Reaction Type | Reference(s) |

| 3-Substituted-1,2,4-dithiazole-5-ones/thiones, Triphenyl phosphite | Acetonitrile, DCM, THF, or Toluene at 25 °C | Corresponding phosphorothioate (B77711) and isocyanate/isothiocyanate | Sulfurization via nucleophilic attack on ring sulfur | rsc.orgresearchgate.net |

| N-Aroyl-1,2,4-dithiazolidine-3,5-diones, Primary amines | THF or Toluene, reflux | N-Aroylureas | Ring-opening by nucleophilic attack | figshare.com |

| N-Aroyl-1,2,4-dithiazolidine-3,5-diones, Alcohols | THF, reflux | N-Aroylcarbamates | Ring-opening by nucleophilic attack | figshare.com |

| Oxazol-5(4H)-ones, Phenylhydrazine | Acetic acid, Sodium acetate, reflux | 1,2,4-Triazin-6(5H)-ones | Ring transformation | nih.gov |

| 1,2,4-Triazine-3,5(2H,4H)-diones, Cyclic alkanols | Manganese salt catalyst, Iodobenzene diacetate | 3 or 4-Oxo-alkyl substituted 1,2,4-triazine-3,5(2H,4H)-diones | N-Alkylation | rsc.org |

Mechanistic Investigations of Biological Interactions for this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available research detailing the mechanistic investigations of biological interactions for the specific chemical compound This compound .

Searches for cellular target identification, molecular mechanisms of action, enzyme inhibition, receptor binding, and interactions with nucleic acids for this particular molecule did not yield any specific findings. The scientific community has not published studies on the topics outlined for this compound.

Research is available for structurally related compounds, such as other acetamide derivatives or molecules containing a dithiazole ring, which have been investigated for various biological activities. For instance, various N-substituted acetamides have been explored for their potential as anticancer agents, enzyme inhibitors, and receptor ligands. nih.govresearchgate.netmdpi.comnih.govnih.govnih.govmdpi.comnih.gov Similarly, derivatives of the related 1,2,4-dithiazole core have been noted for their chemical reactivity and applications in synthesis, such as the use of N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide (DDTT) as a sulfur-transfer reagent. sigmaaldrich.comtcichemicals.combldpharm.comtcichemicals.com

However, these findings are not directly applicable to this compound. The precise biological profile and mechanism of action of a compound are highly dependent on its exact chemical structure. Therefore, without specific studies on the target molecule, no scientifically accurate content can be provided for the requested sections and subsections.

Further research would be required to elucidate the biological properties and molecular interactions of this compound. Such studies would involve:

Mechanistic Investigations of Biological Interactions for N 3 Oxo 3h 1,2,4 Dithiazol 5 Yl Acetamide

Molecular Mechanisms of Action:Conducting enzyme inhibition and kinetic analyses, assessing receptor binding dynamics, and investigating any potential interactions with nucleic acids to understand how the compound exerts its biological effects at a molecular level.

Until such research is conducted and published, a detailed article on the mechanistic investigations of N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide cannot be generated.

Downstream Signaling Pathway Modulations

There is currently no available research data detailing the modulation of any downstream signaling pathways by this compound. Investigations into how this compound may affect specific cellular signaling cascades, such as those involved in cell proliferation, apoptosis, or inflammation, have not been reported in the scientific literature.

Table 1: Summary of Research Findings on Downstream Signaling Pathway Modulation

| Pathway Investigated | Effect of this compound | Reference |

|---|

Cellular Uptake and Subcellular Localization Studies

Information regarding the mechanisms by which this compound enters cells and its subsequent distribution within subcellular compartments is not present in the available literature. Studies to determine its cellular permeability, potential transport mechanisms (e.g., passive diffusion, active transport), and localization to organelles such as the nucleus, mitochondria, or endoplasmic reticulum have not been documented.

Table 2: Summary of Research Findings on Cellular Uptake and Subcellular Localization

| Study Type | Findings for this compound | Reference |

|---|---|---|

| Cellular Uptake Mechanism | Data not available | N/A |

Structure Activity Relationship Sar Studies of N 3 Oxo 3h 1,2,4 Dithiazol 5 Yl Acetamide Derivatives

Design Principles for N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide Analogues

The design of novel analogues of this compound is guided by established medicinal chemistry principles, including rational design based on putative target interactions and the generation of diverse chemical libraries through combinatorial chemistry.

Rational drug design for derivatives of this compound would hypothetically involve identifying a biological target and utilizing its structural information to design molecules with enhanced affinity and selectivity. While the specific targets for this compound are not extensively documented in the provided context, general principles can be applied. The electron-deficient nature of the 1,2,4-dithiazole ring suggests it could participate in interactions with electron-rich residues in a target's active site. The design process may involve:

Isosteric and Bioisosteric Replacements: The sulfur and nitrogen atoms in the dithiazole ring can be replaced with other heteroatoms to modulate the electronic and steric properties of the molecule. For instance, replacing a sulfur atom with a selenium atom or a nitrogen atom with a carbon atom could alter the compound's interaction with its biological target. mdpi.com

Scaffold Hopping: The 1,2,4-dithiazole core could be replaced with other heterocyclic systems known to possess similar biological activities, such as 1,3,4-thiadiazoles or 1,2,4-triazoles, to explore new chemical space and potentially improve pharmacokinetic properties. nih.govmdpi.com

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be employed to predict the binding mode of this compound and its analogues. This information can then be used to design new derivatives with improved binding affinity.

Combinatorial chemistry offers a powerful tool for the rapid synthesis of a large number of this compound derivatives for high-throughput screening. nih.gov A potential combinatorial approach could involve:

Solid-Phase Synthesis: The N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)amine core could be attached to a solid support.

Parallel Acylation: The immobilized amine could then be reacted with a diverse library of carboxylic acids or their activated derivatives to generate a library of this compound analogues with various substituents on the acetamide (B32628) moiety.

Cleavage and Screening: The synthesized compounds would then be cleaved from the solid support and screened for their biological activity.

This approach allows for the systematic exploration of the chemical space around the this compound scaffold.

Impact of Substituents on the Dithiazole Ring System

The substitution pattern on the 1,2,4-dithiazole ring is expected to have a significant impact on the biological activity of this compound derivatives. While direct studies on this specific ring system are limited in the provided search results, inferences can be drawn from related heterocyclic systems like 1,2,3-dithiazoles and various thiadiazoles. researchgate.netnih.gov

Substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with the biological target and its pharmacokinetic properties.

Table 1: Hypothetical Impact of Substituents on the Dithiazole Ring

| Position of Substitution | Type of Substituent | Expected Effect on Activity | Rationale |

| C3 | Electron-withdrawing (e.g., -CF₃, -NO₂) | Potentially increased | Enhances the electrophilic character of the ring, possibly improving target interaction. |

| C3 | Electron-donating (e.g., -CH₃, -OCH₃) | Potentially decreased or altered | May reduce the electrophilicity of the ring, potentially weakening target binding. |

| N4 | Alkyl or Aryl groups | Variable | Can influence steric hindrance and lipophilicity, affecting target accessibility and cell permeability. |

This table is based on general principles of medicinal chemistry and SAR of related heterocyclic compounds.

Modifications of the Acetamide Substituent and Their Influence on Activity

The acetamide moiety of this compound provides a key point for structural modification to modulate biological activity. Studies on other acetamide-containing compounds have shown that alterations to this group can significantly impact efficacy. nih.govarchivepp.com

Key modifications and their potential influence include:

Alkyl Chain Length: Varying the length of the alkyl chain of the acetamide can influence lipophilicity and steric bulk, which can affect binding to the target and pharmacokinetic properties.

Introduction of Functional Groups: Incorporating hydrogen bond donors and acceptors (e.g., -OH, -NH₂) or other functional groups can create new interactions with the target, potentially increasing affinity and specificity.

Table 2: Hypothetical Influence of Acetamide Modifications on Activity

| Modification of Acetamide Group | Example | Potential Impact on Activity | Rationale |

| Replacement of methyl group | Ethyl, Propyl | Variable | Alters lipophilicity and steric profile. |

| Introduction of an aryl group | Phenyl, Substituted Phenyl | Potentially increased | Allows for additional binding interactions (e.g., pi-stacking, hydrophobic interactions). |

| Addition of a hydroxyl group | N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-hydroxyacetamide | Potentially increased | Can form new hydrogen bonds with the target. |

| Cyclization of the side chain | Incorporation into a lactam ring | Conformational restriction | Reduces flexibility, which can lead to a more favorable binding entropy. |

This table is based on general principles of medicinal chemistry and SAR of acetamide derivatives.

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a critical role in the biological activity of chiral molecules. Although this compound itself is not chiral, the introduction of stereocenters in its derivatives can lead to enantiomers or diastereomers with significantly different biological activities.

For instance, if a chiral center is introduced in the acetamide side chain (e.g., by replacing a hydrogen on the alpha-carbon with a methyl group to form N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)propanamide), the resulting enantiomers may exhibit different affinities for a chiral biological target. This is because one enantiomer may fit more precisely into the binding site than the other.

Therefore, the synthesis and biological evaluation of individual stereoisomers are essential to fully understand the SAR and to identify the most potent and selective isomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that can be used to correlate the physicochemical properties of a series of compounds with their biological activities. eijppr.comresearchgate.netsemanticscholar.org For this compound derivatives, a QSAR study could provide valuable insights into the structural requirements for optimal activity.

A typical QSAR study would involve:

Data Set: A series of this compound analogues with their corresponding biological activity data.

Descriptor Calculation: Calculation of various molecular descriptors for each compound, such as steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) parameters.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to develop a mathematical equation that relates the descriptors to the biological activity. eijppr.com

Model Validation: The predictive power of the QSAR model is then validated using internal and external validation techniques.

A statistically significant QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. For instance, a 3D-QSAR model could highlight the regions around the molecule where bulky or electron-donating groups are favored or disfavored for activity. eijppr.com

Advanced Spectroscopic and Analytical Characterization Methodologies for N 3 Oxo 3h 1,2,4 Dithiazol 5 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution and the solid state. For a novel compound such as N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide, a suite of NMR experiments would be essential to confirm its covalent framework and probe its electronic environment.

A standard ¹H NMR spectrum would be expected to show signals corresponding to the acetyl methyl protons and the amide N-H proton. The chemical shifts of these protons would provide initial clues about the electronic nature of the dithiazole ring system. Similarly, a ¹³C NMR spectrum would reveal the carbon skeleton, with distinct signals anticipated for the carbonyl carbons of the acetyl group and the dithiazole ring, as well as the methyl carbon.

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC)

To assemble the complete structural puzzle, two-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment would be used to establish proton-proton couplings. For this compound, this would primarily confirm the through-bond relationship between the amide proton and any coupled protons, though significant long-range couplings are less likely in this specific structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This would unequivocally link the acetyl methyl protons to their corresponding carbon atom.

Solid-State NMR Applications

In the absence of single crystals suitable for X-ray diffraction, solid-state NMR (ssNMR) could provide valuable information about the molecular structure and packing in the solid state. Cross-Polarization Magic Angle Spinning (CP/MAS) experiments on ¹³C and ¹⁵N would yield insights into the local environments of these nuclei. ssNMR could also be used to study polymorphism, identifying different crystalline forms of the compound which may exhibit distinct physical properties.

Mass Spectrometry Techniques in Research

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The calculated exact mass would be compared to the experimentally determined value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure. Expected fragmentation pathways for the target compound might include the loss of the acetyl group, cleavage of the dithiazole ring, and other characteristic fragmentations that would help to piece together the molecular structure.

X-ray Crystallography for Absolute Stereochemistry and Conformation

The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

This analysis would confirm the planarity of the 1,2,4-dithiazole ring and determine the conformation of the exocyclic N-acetamide group relative to the ring. Furthermore, X-ray crystallography would reveal the intermolecular interactions, such as hydrogen bonding and stacking interactions, that govern the crystal packing. As the molecule is achiral, the determination of absolute stereochemistry is not applicable.

Computational and Theoretical Chemistry Studies of N 3 Oxo 3h 1,2,4 Dithiazol 5 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and various molecular properties that govern the compound's stability and reactivity.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying heterocyclic compounds due to its balance of accuracy and computational cost. mdpi.comnih.govresearchgate.net For a molecule such as N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), would be employed to perform geometry optimization and predict key electronic properties. mdpi.comresearchgate.net

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. From this optimized structure, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Other reactivity descriptors derived from DFT include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in quantifying the molecule's resistance to deformation of its electron cloud and its tendency to accept electrons, providing a more nuanced understanding of its reactivity profile. taylorfrancis.com For instance, studies on related thiadiazole derivatives have used these calculated parameters to rationalize their biological or chemical activity. nih.govresearchgate.net

| Parameter | Value | Description |

|---|---|---|

| EHOMO | -7.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.7 eV | LUMO-HOMO energy difference, indicating chemical stability |

| Ionization Potential (I) | 7.2 eV | Energy required to remove an electron (-EHOMO) |

| Electron Affinity (A) | 1.5 eV | Energy released when an electron is added (-ELUMO) |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution ((I-A)/2) |

| Electronegativity (χ) | 4.35 eV | Ability to attract electrons ((I+A)/2) |

| Electrophilicity Index (ω) | 3.32 eV | Measure of electrophilic power (χ2/2η) |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for certain molecular properties.

For this compound, ab initio calculations would be valuable for benchmarking DFT results and for calculating properties where DFT may be less reliable. For example, these methods could be used to obtain a highly accurate molecular geometry and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR and Raman) for structural validation. They are also adept at describing weak intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are critical for understanding the compound's behavior in condensed phases or in biological systems.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique is invaluable for studying how a compound like this compound interacts with biological targets and behaves in solution. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.com Given the prevalence of thiadiazole derivatives in medicinal chemistry, docking studies on this compound would be a logical step in assessing its potential as a bioactive agent. benthamdirect.comresearchgate.netnih.gov

The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). nih.gov Successful docking requires a high-resolution crystal structure of the target protein. For this compound, potential targets could include enzymes where a cysteine residue is present in the active site, as the 1,2,4-dithiazole ring can act as a thiol-trapping agent. nih.gov The docking results would highlight key interactions, such as hydrogen bonds between the acetamide (B32628) group and receptor residues, or interactions involving the sulfur atoms of the dithiazole ring. nih.gov

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cysteine Protease (e.g., Cathepsin B) | -7.5 | Cys29, His199 | Covalent (disulfide), Hydrogen Bond |

| Kinase (e.g., GSK-3) | -6.8 | Val135, Asp200 | Hydrogen Bond, Hydrophobic |

| Bacterial Enzyme (e.g., InhA) | -7.1 | Gly96, Met199 | Hydrogen Bond, Hydrophobic |

The biological activity of a molecule is often dictated by the specific three-dimensional shape, or conformation, it adopts. This compound has rotational freedom around the single bond connecting the acetamide group to the dithiazole ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. iitg.ac.in

While NMR spectroscopy is a powerful experimental tool for this purpose, computational methods can provide complementary insights. nih.gov MD simulations in a solvent box (e.g., water) can track the conformational changes of the molecule over time, revealing the preferred orientations and the flexibility of the acetamide side chain. The simulation can show how intermolecular interactions with solvent molecules influence the conformational landscape of the compound. nih.gov This is particularly important for N-acyl compounds, where the orientation of the acyl group can be critical for receptor binding. nih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. rsc.org For this compound, this could involve studying its synthesis, degradation, or its reaction with a biological nucleophile.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structure for each step and calculating its energy, which corresponds to the activation energy of the reaction. rsc.org For example, the reaction of the 1,2,4-dithiazole-5-one moiety with a nucleophile, such as the thiol group of a cysteine residue, could be modeled. rsc.org Calculations would predict whether the nucleophilic attack occurs at one of the sulfur atoms or the carbonyl carbon, and would determine the energy barrier for the ring-opening reaction. This information is vital for understanding the compound's mechanism of action as a potential covalent inhibitor and for designing more reactive or selective analogues. rsc.orgmdpi.com

In Silico Screening and Virtual Library Design for Analogues

In silico screening and the design of virtual libraries are powerful computational tools in modern drug discovery and materials science. These methods allow for the high-throughput evaluation of vast numbers of molecules against a biological target or for specific physicochemical properties without the need for their physical synthesis and testing.

Methodology of Virtual Screening:

Virtual screening campaigns for analogues of this compound would typically commence with the generation of a large, diverse library of related compounds. This process involves systematically modifying the parent structure. Potential points of diversification on the this compound scaffold include:

Substitution on the Acetamide Group: The terminal methyl group of the acetamide moiety could be replaced with a wide array of functional groups, including various alkyl, aryl, and heterocyclic fragments.

Modification of the Dithiazole Ring: While maintaining the core 1,2,4-dithiazole structure, substitutions at available positions, if any, could be explored.

Alterations to the Linker: The nature of the linkage between the dithiazole ring and the acetyl group could also be a point of modification.

The resulting virtual library of analogues would then be subjected to computational filtering and scoring. This often involves techniques such as molecular docking, where each compound in the library is computationally "placed" into the binding site of a target protein. The binding affinity is then estimated using a scoring function, which helps to prioritize compounds for synthesis and experimental testing. Studies on other heterocyclic compounds, such as thiazole (B1198619) and thiadiazole derivatives, have successfully employed these methods to identify potential inhibitors of various enzymes. unipmn.itnih.govopenmedicinalchemistryjournal.com

Virtual Library Design:

The design of a virtual library centered around the this compound core would be guided by the principles of medicinal chemistry and quantitative structure-activity relationship (QSAR) studies. nih.govnih.gov QSAR models seek to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. hyle.org By analyzing the impact of different substituents on the predicted activity, researchers can refine the design of the virtual library to focus on regions of chemical space that are most likely to yield active compounds. The use of fragment-based library design is also a common strategy, where libraries of small, electrophilic heterocycles are characterized for their reactivity and potential to form covalent bonds with biological targets. nih.gov

An illustrative virtual library for analogues of this compound could be constructed by considering various substituents for the R-group on the acetamide moiety.

| Analogue ID | R-Group on Acetamide | Molecular Formula | Predicted Property (e.g., LogP) |

|---|---|---|---|

| ANA-001 | -CH2CH3 | C6H7N2O2S2 | 1.2 |

| ANA-002 | -Phenyl | C10H7N2O2S2 | 2.5 |

| ANA-003 | -Cyclopropyl | C7H7N2O2S2 | 1.0 |

| ANA-004 | -CF3 | C5H2F3N2O2S2 | 1.8 |

Applications of N 3 Oxo 3h 1,2,4 Dithiazol 5 Yl Acetamide in Chemical Biology and Material Science Research

Role in Understanding Fundamental Chemical Processes

Extensive research into the existing scientific literature and chemical databases has revealed no specific studies or documented applications for the compound N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide . As a result, there are no detailed research findings or data tables to present regarding its role in understanding fundamental chemical processes in the fields of chemical biology and material science.

The search for information on this particular molecule yielded results for structurally related but distinct compounds. These include various derivatives of 1,2,3-dithiazoles, 1,3,4-thiadiazoles, and most notably, N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide (DDTT). While these compounds share the dithiazole heterocyclic core, their differing functional groups lead to distinct chemical properties and applications. For instance, DDTT is recognized for its utility as a sulfurizing agent in the synthesis of oligonucleotide phosphorothioates. However, the specific combination of an oxo group at the 3-position and an acetamide (B32628) group at the 5-position, which defines this compound, does not appear in the reviewed literature.

Consequently, without any available research, it is not possible to elaborate on the specific role of this compound in fundamental chemical processes. The synthesis, reactivity, and potential applications of this compound remain unexplored within the public domain of scientific research.

Future Research Directions and Unexplored Avenues for N 3 Oxo 3h 1,2,4 Dithiazol 5 Yl Acetamide Studies

Emerging Synthetic Methodologies and Sustainable Production

The synthesis of heterocyclic compounds, including the 1,2,4-dithiazole scaffold, is undergoing a paradigm shift towards green and sustainable practices. researchgate.netjocpr.com Traditional synthetic routes often depend on harsh chemicals and generate considerable waste. numberanalytics.com Future research will likely focus on adopting modern, eco-friendly methodologies for the production of N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide.

Key strategies in sustainable synthesis involve increasing energy efficiency, utilizing renewable resources, and minimizing hazardous byproducts. numberanalytics.com Innovative techniques such as microwave-assisted synthesis, ultrasound-assisted reactions, and the use of biocatalysts are at the forefront of this movement. jocpr.comnih.gov These methods can dramatically reduce reaction times, decrease energy consumption, and improve product yields. jocpr.comnumberanalytics.com The application of green solvents, such as ionic liquids or water, and the use of reusable heterogeneous catalysts are also central to developing more sustainable synthetic protocols for complex heterocyclic frameworks. numberanalytics.comnih.gov

Table 1: Emerging Sustainable Synthesis Techniques

| Technique | Principle | Advantages in Heterocyclic Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid and uniform heating of the reaction mixture. jocpr.com | Reduced reaction times, increased yields, improved purity, lower energy consumption. jocpr.comnih.gov |

| Ultrasound-Assisted Synthesis | Employs sonic cavitation to accelerate chemical interactions. jocpr.com | Enhanced reaction rates, milder reaction conditions, reduced energy input. nih.gov |

| Biocatalysis | Uses enzymes or whole cells as catalysts to drive reactions. numberanalytics.com | High selectivity and efficiency under mild conditions, reducing the need for harsh chemicals. nih.gov |

| Heterogeneous Catalysis | Utilizes catalysts in a different phase from the reactants (e.g., solid catalysts in a liquid reaction). numberanalytics.com | Easy separation and reuse of the catalyst, minimizing waste and cost. numberanalytics.com |

| Green Solvents | Replaces traditional volatile organic compounds with environmentally benign alternatives like water or ionic liquids. numberanalytics.com | Reduced environmental impact and health risks associated with hazardous solvents. |

Advanced Mechanistic Elucidation via Omics Technologies

Understanding how a compound like this compound interacts with biological systems at a molecular level is crucial for its development. Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful toolkit for this purpose. biobide.comnih.gov These technologies provide a holistic view of cellular processes, moving beyond the traditional one-gene, one-protein approach. nih.gov

By applying a suite of omics techniques, researchers can simultaneously analyze thousands of biological entities to build a comprehensive picture of the compound's mechanism of action. nih.gov For instance, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways following cellular exposure to the compound. humanspecificresearch.orgnih.gov Integrating these multi-omics datasets can provide deep insights into the biological networks affected, helping to identify primary targets and off-target effects with unprecedented detail. nih.gov

Table 2: Application of Omics Technologies in Mechanistic Studies

| Omics Field | Molecules Studied | Potential Insights for this compound |

|---|---|---|

| Genomics | DNA | Identifies genetic variations that may influence sensitivity or resistance to the compound. biobide.com |

| Transcriptomics | RNA transcripts | Reveals which genes are up- or down-regulated, pointing to affected biological pathways. humanspecificresearch.org |

| Proteomics | Proteins | Determines changes in protein abundance and modification states, identifying direct protein targets. humanspecificresearch.org |

| Metabolomics | Metabolites (small molecules) | Uncovers alterations in metabolic networks and cellular processes. biobide.comhumanspecificresearch.org |

| Epigenomics | Epigenetic modifications (e.g., DNA methylation) | Examines changes in gene expression regulation that are not caused by alterations in the DNA sequence itself. biobide.com |

Expansion of Structure-Activity Relationship Investigations to Novel Biological Pathways

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. nih.govmdpi.com For this compound, future research will aim to expand SAR investigations to uncover novel biological activities. The broader family of thiazole (B1198619) and thiadiazole heterocycles is known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. rsc.orgresearchgate.netrsc.orgnih.govrsc.org

This existing knowledge provides a rational basis for exploring new therapeutic applications. For example, related 1,2,3-dithiazole scaffolds have shown promise as antifungal, herbicidal, and anticancer agents. nih.govrsc.org By systematically modifying the acetamide (B32628) group or substituting other positions on the dithiazole ring of this compound, researchers can generate a library of analogues. Screening these new compounds against a diverse set of biological targets—such as those involved in cancer cell proliferation, microbial growth, or inflammatory pathways—could lead to the discovery of potent and selective agents for new disease indications. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and drug discovery. earth.comtandfonline.com These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the entire research and development pipeline. nih.govnih.gov

For this compound, AI and ML can be applied in several key areas:

Synthesis Planning: AI algorithms can predict optimal and novel synthetic routes, potentially improving yields and reducing the number of trial-and-error experiments. nih.govacs.org

Property Prediction: ML models can be trained to predict the physicochemical and biological properties of new analogues before they are synthesized, allowing researchers to prioritize the most promising candidates. nih.gov

Target Identification: By analyzing compound structures and biological data, AI can predict potential protein targets and mechanisms of action, guiding experimental validation. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired therapeutic profiles based on the 1,2,4-dithiazole scaffold. tandfonline.comnih.gov

The use of AI is expected to significantly reduce the time and cost associated with discovering and optimizing new chemical entities. nih.gov

Discovery of Novel Applications in Niche Chemical and Biological Research Fields

Beyond conventional therapeutic areas, future research may uncover novel applications for this compound in more specialized fields. The unique chemical properties of the dithiazole ring could be leveraged for purposes other than direct human medicine.

Potential niche applications include:

Agrochemicals: Given that related dithiazole compounds have shown herbicidal and antifungal properties, this compound and its derivatives could be explored for applications in crop protection. nih.govresearchgate.net

Materials Science: Heterocyclic compounds are integral to the development of novel organic materials. The electronic properties of the dithiazole nucleus could be exploited in the design of organic semiconductors, dyes, or coatings.

Chemical Biology Probes: A well-characterized small molecule with a specific biological target can serve as a valuable research tool. If this compound is found to selectively inhibit a particular enzyme or pathway, it could be developed into a chemical probe to study that biological process in detail.

Nucleic Acid Chemistry: Certain dithiazole derivatives, such as DDTT, are used as sulfur-transfer reagents in the synthesis of modified oligonucleotides, which are themselves important therapeutic and research agents. tcichemicals.com This points to a potential, non-therapeutic application in the field of chemical biology and drug discovery support.

Exploring these diverse and less-traveled avenues will ensure that the full scientific and practical value of the this compound scaffold is realized.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves cyclization reactions to form the dithiazole ring. For example, analogous heterocyclic acetamides are synthesized by reacting chloroacetyl chloride with amino-substituted precursors in the presence of a base like triethylamine (TEA) to facilitate nucleophilic substitution . Key factors include:

- Reagent stoichiometry : Excess chloroacetyl chloride ensures complete substitution.

- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency.

- Temperature : Reflux conditions (~4–6 hours) optimize cyclization .

Yield improvements are achieved via recrystallization (e.g., ethanol-DMF mixtures) .

Table 1 : Synthetic Conditions for Analogous Acetamide Derivatives

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-amino-5-phenyl-oxadiazole | Chloroacetyl chloride, TEA, dioxane, reflux | 65–75 | |

| Amino-thiazole derivatives | Chloroacetyl chloride, TEA, RT | 70–80 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : The amide proton (δ ~10–12 ppm) and carbonyl carbons (C=O, δ ~165–175 ppm) are diagnostic. The dithiazole ring protons exhibit deshielding (δ ~7–9 ppm) due to electron-withdrawing effects .

- IR Spectroscopy : Stretching vibrations at ~1670 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H), and ~1250 cm⁻¹ (C-S) confirm functional groups .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., ~215 g/mol for C₅H₅N₂O₂S₂). Fragmentation patterns include loss of acetamide (-59 amu) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved when refining the structure of this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL) are robust for refining small-molecule structures. Strategies include:

- Twinning correction : Use TWIN/BASF commands to model twin domains .

- Disorder modeling : Split occupancy for overlapping atoms (e.g., sulfur in dithiazole) .

- High-resolution data : Collect data at synchrotron sources (≤0.8 Å) to resolve ambiguities .

Validation tools (e.g., PLATON) check for missed symmetry or hydrogen bonding inconsistencies .

Q. What mechanistic insights explain the pH-dependent reactivity of the dithiazole ring in this compound?

- Methodological Answer : The dithiazole ring undergoes hydrolysis under acidic/basic conditions. At low pH:

- Protonation : The ring nitrogen is protonated, increasing electrophilicity and susceptibility to nucleophilic attack.

- Ring-opening : Water or hydroxide ions cleave the C-S bond, forming thiol intermediates .

Kinetic studies (e.g., UV-Vis monitoring at 250–300 nm) quantify degradation rates. Computational modeling (DFT) predicts transition states and activation energies .

Q. How should researchers address discrepancies in NMR data for tautomeric forms of this compound?

- Methodological Answer : Tautomerism between thione (C=S) and thiol (C-SH) forms can cause split peaks. Solutions include:

- Variable-temperature NMR : Cooling to –40°C slows tautomer interconversion, simplifying spectra .

- Deuterated solvents : DMSO-d₆ stabilizes specific tautomers via hydrogen bonding .

- X-ray crystallography : Resolves absolute configuration and confirms dominant tautomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.